2-(4-Benzyl-1-piperazinyl)isonicotinic acid
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Overview
Description
2-(4-Benzyl-1-piperazinyl)isonicotinic acid is an organic compound with the molecular formula C17H19N3O2 It is a derivative of isonicotinic acid and features a piperazine ring substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-benzylpiperazine. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction. The mixture is then treated with activated carbon and filtered to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group or the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative of isonicotinic acid without the piperazine ring.
Isoniazid: A hydrazide derivative used as an antibiotic.
Piperazine derivatives: Compounds like 4-benzylpiperazine, which share the piperazine ring structure.
Uniqueness
2-(4-Benzyl-1-piperazinyl)isonicotinic acid is unique due to its combined structural features of isonicotinic acid and benzylpiperazine. This combination allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUUOJDPSYIEAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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